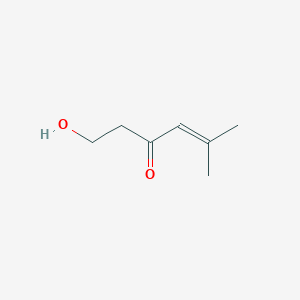

1-Hydroxy-5-methyl-hex-4-en-3-one

描述

The target compound differs by the presence of a hydroxyl group at position 1, which likely enhances polarity and hydrogen-bonding capacity compared to its analogs.

属性

分子式 |

C7H12O2 |

|---|---|

分子量 |

128.17 g/mol |

IUPAC 名称 |

1-hydroxy-5-methylhex-4-en-3-one |

InChI |

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h5,8H,3-4H2,1-2H3 |

InChI 键 |

GUBJVXQICOXEMA-UHFFFAOYSA-N |

规范 SMILES |

CC(=CC(=O)CCO)C |

产品来源 |

United States |

准备方法

Preparation Methods of 1-Hydroxy-5-methyl-hex-4-en-3-one

The preparation of 1-Hydroxy-5-methyl-hex-4-en-3-one involves strategic synthetic routes primarily focusing on catalytic dehydration of hydroxyketones or multi-step organic syntheses involving functional group transformations. The most detailed and industrially relevant method is based on catalytic dehydration, while other laboratory-scale syntheses involve advanced organic transformations.

Catalytic Dehydration of 4-Hydroxy-3-hexanone Derivatives

A prominent industrial method involves the catalytic dehydration of 4-hydroxy-3-hexanone to produce 4-hexene-3-one derivatives, which are structurally related to 1-hydroxy-5-methyl-hex-4-en-3-one. This method is described in patent CN103030541A and is adaptable for preparing similar α,β-unsaturated hydroxy ketones.

Process Overview

- Raw material: 4-Hydroxy-3-hexanone (or analogues with methyl substitution)

- Catalysts: Tungsten oxide/zirconium dioxide-silicon dioxide (WO₃/ZrO₂-SiO₂) or molybdenum oxide/zirconium dioxide-silicon dioxide (MoO₃/ZrO₂-SiO₂)

- Catalyst composition: Molar ratio of W or Mo : Zr : Si = (0.05–0.3) : 1 : (5–50), preferably (0.1–0.25) : 1 : (10–30)

- Catalyst pore size: 1–20 nm, preferably 3–10 nm

- Reaction temperature: 200–450 °C, preferably 250–380 °C

- Air speed (space velocity): 0.5–15 hr⁻¹, preferably 1–10 hr⁻¹ relative to the mass of 4-hydroxy-3-hexanone liquid

Reaction Mechanism

- The dehydration occurs via protonation of the hydroxyl group forming an oxonium ion intermediate.

- Subsequent elimination of water leads to the formation of the α,β-unsaturated ketone.

- The catalyst facilitates the cleavage of the C–O bond and promotes β-elimination.

Advantages

- Improved catalyst activity compared to prior art.

- Lower reaction temperatures and higher space velocity.

- Industrial applicability for large-scale production.

Data Summary Table

| Parameter | Range | Preferred Range |

|---|---|---|

| Catalyst composition (W or Mo : Zr : Si) | 0.05–0.3 : 1 : 5–50 | 0.1–0.25 : 1 : 10–30 |

| Catalyst pore size (nm) | 1–20 | 3–10 |

| Reaction temperature (°C) | 200–450 | 250–380 |

| Air speed (hr⁻¹) | 0.5–15 | 1–10 |

This catalytic dehydration method is the most documented and industrially viable preparation route for compounds closely related to 1-hydroxy-5-methyl-hex-4-en-3-one.

Laboratory Synthesis via Advanced Organic Transformations

In academic research, 1-hydroxy-5-methyl-hex-4-en-3-one can be synthesized as part of complex synthetic routes involving chiral precursors and functional group manipulations. A recent study in the New Journal of Chemistry outlines methodologies for preparing chiral hexynones and related hydroxy ketones, which can be adapted for synthesizing 1-hydroxy-5-methyl-hex-4-en-3-one.

Key Steps in Research Synthesis

- Starting materials: Chiral hex-5-yn-2-one derivatives with protective groups.

- Functional group transformations: Sonogashira coupling, anti-Markovnikov hydration of alkynes, Paal–Knorr ring closure.

- Reduction: Use of diisobutylaluminium hydride (DIBAL-H) to reduce intermediates to hydroxy ketones.

- Protection/deprotection strategies: Employing groups such as methyl (Me), methoxymethyl (MOM), tetrahydropyranyl (THP), benzyl (Bn), or SEM to control reactivity.

Challenges

- Side reactions such as oxidation to carboxylic acids and epimerization.

- Need for selective protection of hydroxy groups.

- Complexity in achieving stereochemical control.

These synthetic routes are more suited for small-scale, stereochemically defined compounds rather than bulk industrial production but provide valuable insights into the preparation of hydroxy-enone structures.

Structural Clarification and Related Compounds

The compound 4-Methylhex-5-en-3-ol, structurally related to 1-hydroxy-5-methyl-hex-4-en-3-one, has been studied to understand substitution patterns and double bond placement. The hexane chain with methyl and hydroxy substitution influences reactivity and preparation methods.

Summary of Preparation Methods

| Method Type | Starting Material | Catalyst/Conditions | Scale | Notes |

|---|---|---|---|---|

| Catalytic dehydration | 4-Hydroxy-3-hexanone derivatives | WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂, 250–380 °C, 1–10 hr⁻¹ air speed | Industrial | High catalyst activity, optimized conditions |

| Multi-step organic synthesis | Chiral hex-5-yn-2-one derivatives | Sonogashira coupling, DIBAL-H reduction, protective groups | Laboratory | Stereochemical control, complex steps |

化学反应分析

Types of Reactions: 1-Hydroxy-5-methyl-hex-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed:

Oxidation: Formation of 1-methyl-hex-4-en-3-one or 1-methyl-hex-4-en-3-oic acid.

Reduction: Formation of 1-hydroxy-5-methyl-hexane.

Substitution: Formation of 1-chloro-5-methyl-hex-4-en-3-one or 1-bromo-5-methyl-hex-4-en-3-one.

科学研究应用

1-Hydroxy-5-methyl-hex-4-en-3-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism by which 1-Hydroxy-5-methyl-hex-4-en-3-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s double bond and methyl group also contribute to its reactivity and interactions with biological molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

- 1-Hydroxy-5-methyl-hex-4-en-3-one: Features a hydroxyl (-OH) group at position 1, a methyl group at position 5, and a conjugated enone system (C=O at position 3, double bond at position 4).

- 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one : Replaces the hydroxyl group with a 4-methylphenyl substituent, increasing hydrophobicity .

- 5-Methyl-1-phenylhex-4-en-3-one : Similar backbone but substitutes the hydroxyl with a phenyl group, further altering electronic and steric properties .

Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound reduces LogP (lipophilicity) compared to phenyl-substituted analogs, suggesting higher water solubility.

- Increased polar surface area due to -OH may improve interactions with polar solvents or biological targets.

Reactivity and Stability

- Electrophilic Reactivity: The enone system (C=C-C=O) in all compounds is susceptible to nucleophilic attacks (e.g., Michael addition). The hydroxyl group in the target compound may act as an intramolecular hydrogen bond donor, stabilizing the enol tautomer .

- Oxidative Stability : Phenyl-substituted analogs (e.g., 5-methyl-1-phenylhex-4-en-3-one) exhibit greater stability against oxidation compared to hydroxylated derivatives, which may undergo dehydration or oxidation .

Limitations of Current Evidence

- No direct data (e.g., melting point, boiling point, spectral data) exists in the provided evidence for 1-Hydroxy-5-methyl-hex-4-en-3-one. Predictions are based on structural analogs.

- Environmental and safety data (e.g., GHS classifications) are unavailable for the target compound but can be inferred from analogs like 5-Chloro-2-methyl-4-isothiazolin-3-one (e.g., glove compatibility, respiratory precautions) .

常见问题

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure of 1-Hydroxy-5-methyl-hex-4-en-3-one, and how should data interpretation account for potential isomerism?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For isomer differentiation, use 2D NMR techniques (e.g., COSY, HSQC) to resolve spatial arrangements. Compare results with computational simulations (e.g., density functional theory) to validate stereochemical assignments .

- Data Considerations : Cross-reference spectral data with databases like NIST Chemistry WebBook to identify discrepancies arising from tautomerism or solvent effects .

Q. How can researchers optimize the synthesis of 1-Hydroxy-5-methyl-hex-4-en-3-one to minimize byproducts like enol tautomers or oxidation derivatives?

- Methodology : Use controlled reaction conditions (e.g., inert atmosphere, low temperature) to stabilize the enol-keto equilibrium. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using column chromatography with solvents that suppress tautomerization (e.g., non-polar solvents) .

- Validation : Confirm purity via melting point analysis and differential scanning calorimetry (DSC), and compare retention times with reference standards .

Q. What analytical techniques are suitable for quantifying trace impurities in 1-Hydroxy-5-methyl-hex-4-en-3-one, and how should detection limits be established?

- Methodology : Employ ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity. Validate methods using spiked samples to calculate recovery rates and limit of detection (LOD)/limit of quantification (LOQ). Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 1-Hydroxy-5-methyl-hex-4-en-3-one across different experimental models?

- Methodology : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity, cell line variability). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate experimental noise .

- Case Study : If conflicting results arise in antioxidant assays, compare DPPH radical scavenging vs. FRAP assays under standardized pH and temperature conditions .

Q. What strategies are recommended for elucidating the kinetic parameters of 1-Hydroxy-5-methyl-hex-4-en-3-one in enzymatic reactions, particularly when substrate inhibition occurs?

- Methodology : Use Michaelis-Menten kinetics with nonlinear regression to model inhibition. Perform progress curve analysis under varying substrate concentrations. Validate models using stopped-flow techniques or isothermal titration calorimetry (ITC) to capture rapid binding events .

- Troubleshooting : If data deviates from classical models, consider allosteric effects or cooperative binding using Hill coefficients .

Q. How should researchers design experiments to investigate the environmental stability of 1-Hydroxy-5-methyl-hex-4-en-3-one under varying pH and UV exposure?

- Methodology : Use accelerated stability studies with controlled pH buffers (e.g., 1–13 range) and UV irradiation chambers. Quantify degradation products via GC-MS or LC-TOF. Apply Arrhenius kinetics to predict shelf-life under natural conditions .

- Data Interpretation : Account for photoisomerization by tracking E/Z isomer ratios via chiral chromatography .

Q. What computational approaches are most reliable for predicting the reactivity of 1-Hydroxy-5-methyl-hex-4-en-3-one in novel chemical transformations?

- Methodology : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., transition state analysis). Validate predictions with experimental kinetic isotope effects (KIE) or Hammett plots. Use molecular docking to simulate interactions with biological targets .

Methodological Best Practices

- Data Contradiction Analysis : Triangulate findings using multiple analytical platforms (e.g., NMR, HPLC, computational models) and document all raw data in appendices for reproducibility .

- Experimental Design : Include negative controls (e.g., solvent-only samples) and replicate experiments (n ≥ 3) to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。